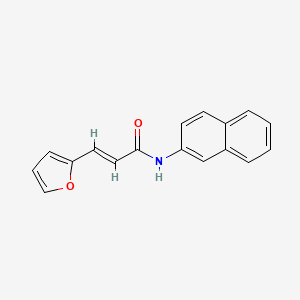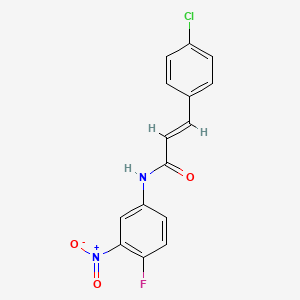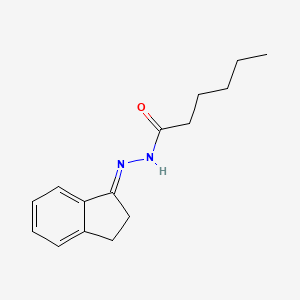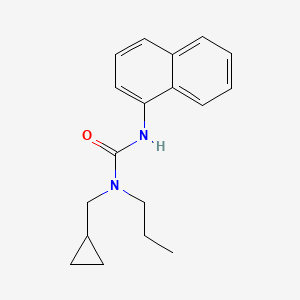![molecular formula C17H17N3O B5851628 N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5851628.png)
N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]propanamide, commonly known as MBZP, is a benzimidazole derivative that has gained attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. In
作用機序
The mechanism of action of MBZP is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This results in the arrest of the cell cycle and ultimately leads to cell death. MBZP has also been found to inhibit the activity of certain enzymes involved in viral replication and bacterial cell wall synthesis.
Biochemical and Physiological Effects
MBZP has been found to induce apoptosis in cancer cells, which is a programmed cell death process. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. MBZP has been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy. MBZP has also been found to have antiviral and antimicrobial effects, which can be attributed to its ability to inhibit viral replication and bacterial cell wall synthesis.
実験室実験の利点と制限
One of the advantages of using MBZP in lab experiments is its low toxicity in normal cells, which makes it a potential candidate for cancer therapy. MBZP has also been found to exhibit potent antiviral and antimicrobial activity, making it a useful tool for studying viral and bacterial infections. However, one of the limitations of using MBZP in lab experiments is its limited solubility in water, which can make it difficult to administer in certain assays.
将来の方向性
There are several future directions for research on MBZP. One area of research could focus on developing more efficient synthesis methods for MBZP. Another area of research could focus on studying the mechanism of action of MBZP in more detail, which could lead to the development of more effective cancer therapies. Further studies could also be conducted to explore the potential of MBZP as an antiviral and antimicrobial agent. Additionally, research could be conducted to develop more soluble forms of MBZP, which could improve its efficacy in certain assays.
Conclusion
MBZP is a benzimidazole derivative that has gained attention in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects. MBZP has been found to exhibit anticancer, antiviral, and antimicrobial properties, and has low toxicity in normal cells. Future research could focus on developing more efficient synthesis methods, studying the mechanism of action in more detail, exploring the potential as an antiviral and antimicrobial agent, and improving solubility for certain assays.
合成法
MBZP can be synthesized using various methods, including the reaction of 2-methylbenzimidazole with propanoyl chloride in the presence of a base such as pyridine. Another method involves the reaction of 2-methylbenzimidazole with 3-bromo-1-propanol in the presence of a base such as potassium carbonate. The resulting product is then treated with thionyl chloride to obtain MBZP.
科学的研究の応用
MBZP has been studied for its potential therapeutic applications, including its anticancer, antiviral, and antimicrobial properties. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. MBZP has also been found to exhibit antiviral activity against herpes simplex virus type 1 and 2, and antimicrobial activity against various bacteria and fungi.
特性
IUPAC Name |
N-[1-(2-methylphenyl)benzimidazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-3-17(21)19-13-8-9-16-14(10-13)18-11-20(16)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGYFAVEOJDSHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(C=N2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807560 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5851580.png)
![2-(3-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5851586.png)


![N-(2-furylmethyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5851610.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5851619.png)
![methyl 4,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5851640.png)
![2-cyano-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5851646.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5851647.png)